3-N-Fmoc-amino-piperidine hydrochloride chemical properties
3-N-Fmoc-amino-piperidine hydrochloride chemical properties
An In-Depth Technical Guide to 3-N-Fmoc-amino-piperidine Hydrochloride: Properties, Applications, and Protocols for Synthetic Chemistry
Introduction
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in key binding interactions make it an attractive moiety for drug design. However, the synthesis of complex molecules incorporating this scaffold requires precise control over reactive sites. 3-N-Fmoc-amino-piperidine hydrochloride emerges as a critical building block in this context. It provides the versatile piperidine core with its amino functionality temporarily masked by the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This guide offers a comprehensive overview of its chemical properties, strategic applications, and detailed protocols for its use, tailored for researchers and scientists in synthetic chemistry and drug development.
Core Chemical and Physical Properties
3-N-Fmoc-amino-piperidine hydrochloride is a stable, solid compound designed for use in organic synthesis, particularly where controlled introduction of a 3-aminopiperidine moiety is required. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.
Chemical Structure:

Data Summary Table:
| Property | Value | Reference |
| CAS Number | 672310-13-3 | [2][3] |
| Molecular Formula | C₂₀H₂₂N₂O₂ · HCl | [2][3] |
| Molecular Weight | 358.87 g/mol | [2][3][4][5] |
| Appearance | White to off-white solid (typical) | Inferred from related compounds[6] |
| Synonyms | (9H-Fluoren-9-yl)methyl piperidin-3-ylcarbamate hydrochloride; 3-Fmoc-aminopiperidine HCl | [2][5] |
Solubility and Stability:
While exhaustive solubility data is not publicly available, based on its structure and the properties of related compounds, 3-N-Fmoc-amino-piperidine hydrochloride is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO). It may also exhibit moderate solubility in chlorinated solvents like dichloromethane (DCM) and alcohols.[7] The compound is stable under standard storage conditions; it should be kept in a tightly sealed container in a cool, dry place.
Spectroscopic Profile:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the Fmoc group (typically between 7.2-7.8 ppm), signals for the piperidine ring protons (aliphatic region, ~1.5-3.5 ppm), and distinct resonances for the methine and methylene protons of the fluorenyl group.
-
¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon of the carbamate, numerous aromatic carbons of the Fmoc group, and the aliphatic carbons of the piperidine ring.
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Mass Spectrometry: Electrospray ionization (ESI-MS) would show a prominent ion corresponding to the protonated free base [M+H]⁺ at approximately 323.18 m/z.
The Strategic Role in Synthetic Chemistry
The primary utility of this compound lies in the strategic deployment of the Fmoc protecting group. In multi-step synthesis, it is crucial to prevent the nucleophilic amino group from undergoing unintended reactions. The Fmoc group provides this protection and is a cornerstone of modern peptide chemistry.
Key Advantages of the Fmoc Group:
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Base Lability: The Fmoc group is stable to a wide range of acidic and catalytic hydrogenation conditions, but it is readily and cleanly cleaved by mild bases, most commonly a solution of piperidine.[8]
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Orthogonality: This selective removal allows for a synthetic strategy where other protecting groups, such as Boc (acid-labile) or Cbz (hydrogenolysis-labile), can be used concurrently in the same molecule and removed without affecting the Fmoc-protected amine.
-
UV-Active: The fluorenyl moiety is strongly UV-active, which allows for the convenient monitoring of reaction progress (e.g., deprotection completion) by spectrophotometry during solid-phase synthesis.
This compound is therefore an ideal reagent for introducing a 3-aminopiperidine scaffold into peptides, creating peptidomimetics, or building complex heterocyclic structures where the piperidine nitrogen or another functional group is modified before the 3-amino group is revealed for subsequent reaction.[9]
Key Experimental Protocols & Methodologies
The most common synthetic manipulations involving 3-N-Fmoc-amino-piperidine hydrochloride are the deprotection of the Fmoc group followed by the acylation of the newly liberated amine.
Workflow: Fmoc Deprotection and Subsequent Amide Coupling
This diagram illustrates the fundamental two-step process that defines the utility of 3-N-Fmoc-amino-piperidine hydrochloride in sequential synthesis.
Caption: Core synthetic cycle: Fmoc deprotection followed by amide bond formation.
Protocol 1: Fmoc Group Deprotection (Solution Phase)
This protocol describes the removal of the Fmoc group to yield the free amine, ready for the next reaction.
Principle of Causality: The reaction proceeds via a base-catalyzed β-elimination mechanism. Piperidine, a secondary amine, acts as the base that abstracts the acidic proton from the fluorenyl ring's 9-position. The resulting dibenzofulvene intermediate is trapped by the piperidine to prevent side reactions, driving the equilibrium towards the deprotected product.[8]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of 3-N-Fmoc-amino-piperidine hydrochloride in anhydrous dimethylformamide (DMF) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar. If the hydrochloride salt is used, add 1.1 equivalents of a non-nucleophilic base like Diisopropylethylamine (DIPEA) to neutralize the salt and stir for 5 minutes.
-
Reagent Addition: Add piperidine to the solution to achieve a final concentration of 20% (v/v).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 30 minutes.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the DMF and piperidine.
-
Purification: The resulting crude free amine can often be used directly in the next step. If purification is required, it can be achieved by silica gel chromatography, employing a gradient of methanol in dichloromethane, often with a small percentage of triethylamine (e.g., 1%) to prevent the amine from streaking on the silica gel.
Protocol 2: Subsequent Amide Bond Formation
This protocol details the coupling of the deprotected 3-aminopiperidine with a new Fmoc-protected amino acid.
Principle of Causality: The deprotected amine is now a nucleophile. To form an amide bond, it must react with an activated carboxylic acid. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with the carboxylic acid of the incoming amino acid to form a highly reactive acyl-uronium intermediate, which is then readily susceptible to nucleophilic attack by the piperidine's amino group to form a stable amide bond.
Step-by-Step Methodology:
-
Preparation: To a solution of the crude deprotected 3-aminopiperidine (from Protocol 3.2, 1.0 eq) in anhydrous DMF, add the N-Fmoc protected amino acid (1.1 eq), HATU (1.1 eq), and a non-nucleophilic base such as DIPEA (2.5 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Quenching & Extraction: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting dipeptide derivative by flash column chromatography on silica gel to obtain the final product.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 3-N-Fmoc-amino-piperidine hydrochloride is not widely available, a conservative safety approach must be adopted based on the parent compound, piperidine, and its hydrochloride salt.
-
Hazard Profile: Assumed to be harmful if swallowed and to cause skin and eye irritation.[10][11] The parent compound, piperidine, is toxic, corrosive, and flammable.[12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11]
-
Handling: Handle exclusively in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The substance should be stored locked up, away from incompatible materials such as strong oxidizing agents.[11][12]
-
First Aid:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[11]
-
On Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[11]
-
In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]
-
Conclusion
3-N-Fmoc-amino-piperidine hydrochloride is a high-value, strategic building block for synthetic organic chemistry. Its well-defined structure, coupled with the robust and orthogonal nature of the Fmoc protecting group, provides researchers with a reliable tool for the controlled, sequential synthesis of complex molecules. Its application is central to the development of novel peptidomimetics and other drug candidates that leverage the privileged piperidine scaffold. Understanding its properties and the precise protocols for its use is essential for any scientist working at the forefront of medicinal chemistry and drug discovery.
References
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BioCrick. (n.d.). 3-(Boc-Amino)piperidine | CAS:309956-78-3. Retrieved from [Link]
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Open Research@CSIR-NIScPR. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
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SynZeal. (n.d.). 3-Amino Piperidine Impurity. Retrieved from [Link]
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AAPPTec. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]
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Chem-Impex International. (n.d.). 3-Aminopiperidine dihydrochloride. Retrieved from [Link]
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Eureka | Patsnap. (n.d.). (R)-3-amino piperidine hydrochloride preparation method. Retrieved from [Link]
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PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
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National Institutes of Health (NIH). (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
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ResearchGate. (2021). Structure of few bio-active compounds having 3-amino piperidine ring system. Retrieved from [Link]
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